molecular formula C23H29N3O4S2 B2573143 N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-51-4

N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2573143
CAS No.: 892977-51-4
M. Wt: 475.62
InChI Key: JGSZPJNUEMQGON-UHFFFAOYSA-N
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Description

“N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C22H28N4O4S2 and a molecular weight of 476.61. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides were obtained in moderate to good yields (51–84%) by refluxing chloroacetamide derivatives with arylamines .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of novel compounds with complex structures similar to the target molecule, focusing on their biological activity. For example, novel compounds synthesized from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, suggesting potential applications of the target compound in drug discovery for inflammatory diseases and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Synthesis

Compounds with benzothiophene structures have been used as intermediates in the synthesis of various heterocyclic compounds, indicating the target compound's potential utility in developing new chemical entities with applications in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Docking Studies

Similar compounds have been synthesized and evaluated for their antimicrobial properties, along with docking studies to understand their interaction with biological targets. This suggests the potential of the target compound in antimicrobial research and the development of new antibiotics or antifungal agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Interaction Studies

Studies on molecules with piperidine structures have contributed to understanding molecular interactions with receptors, such as cannabinoid receptors. This research can inform the development of drugs targeting the central nervous system, including pain, anxiety, and mood disorders (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Heterocyclic Amino Acids

The synthesis of novel heterospirocyclic compounds as synthons for heterocyclic α-amino acids highlights the potential of the target compound in the synthesis of peptides and proteins with novel properties, which could have implications in drug design and biomaterials (Strässler, Linden, & Heimgartner, 1997).

Dual Action Antidepressants

The synthesis of benzo[b]thiophene derivatives with activity at serotonin receptors and serotonin transporters points to the target compound's potential application in developing new antidepressants with dual mechanisms of action, offering potentially improved therapeutic profiles over existing treatments (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, piperidine derivatives are known to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

N,6-dimethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-15-6-11-18-19(14-15)31-23(20(18)22(28)24-2)25-21(27)16-7-9-17(10-8-16)32(29,30)26-12-4-3-5-13-26/h7-10,15H,3-6,11-14H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSZPJNUEMQGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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